(1S)-1-[4-(Trifluoromethyl)cyclohexyl]ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-[4-(Trifluoromethyl)cyclohexyl]ethanamine: is a trifluoromethylated cyclohexylamine derivative. This compound is characterized by the presence of a trifluoromethyl group (-CF₃) attached to the cyclohexyl ring and an ethanamine group attached to the same ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclohexanone as the starting material.
Trifluoromethylation: The cyclohexanone undergoes trifluoromethylation to introduce the trifluoromethyl group at the 4-position of the cyclohexyl ring.
Reduction: The trifluoromethylated cyclohexanone is then reduced to the corresponding cyclohexylamine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Chiral Resolution: To obtain the (1S)-enantiomer, chiral resolution techniques such as chiral HPLC or enzymatic resolution may be employed.
Industrial Production Methods:
Batch Process: The industrial production of this compound often involves a batch process where the reactions are carried out in large reactors under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and enantiomeric excess.
化学反応の分析
(1S)-1-[4-(Trifluoromethyl)cyclohexyl]ethanamine: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various substituted derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide (CrO₃) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Coupling Reactions: Palladium catalysts and various coupling partners are employed in coupling reactions.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids, and their derivatives.
Reduction Products: Amines, alcohols, and their derivatives.
Substitution Products: Various substituted trifluoromethyl cyclohexylamines.
Coupling Products: Larger, more complex molecules.
科学的研究の応用
(1S)-1-[4-(Trifluoromethyl)cyclohexyl]ethanamine: has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of trifluoromethylated heterocyclic compounds.
Biology: It serves as a tool in biological studies to investigate the effects of trifluoromethyl groups on biological systems.
Medicine: The compound has potential pharmaceutical applications due to its ability to enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of drug molecules.
Industry: It is used in the development of agrochemicals and materials due to its unique chemical properties.
作用機序
The mechanism by which (1S)-1-[4-(Trifluoromethyl)cyclohexyl]ethanamine exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.
Pathways: The trifluoromethyl group can influence metabolic pathways by altering the lipophilicity and metabolic stability of the compound.
類似化合物との比較
(1R)-1-[4-(Trifluoromethyl)cyclohexyl]ethanamine
(1S)-1-[3-(Trifluoromethyl)cyclohexyl]ethanamine
(1S)-1-[2-(Trifluoromethyl)cyclohexyl]ethanamine
Does this cover everything you were looking for?
特性
IUPAC Name |
(1S)-1-[4-(trifluoromethyl)cyclohexyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3N/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h6-8H,2-5,13H2,1H3/t6-,7?,8?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZSBVXHRTVIJA-KKMMWDRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCC(CC1)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。